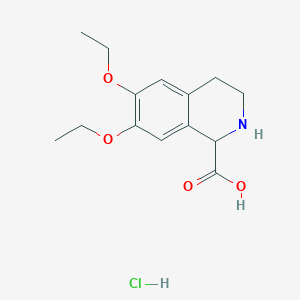

6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and natural products .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride can be achieved through a combination of synthetic methods. One common approach involves the Petasis reaction followed by the Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

科学的研究の応用

Neuropharmacology

Studies have indicated that compounds related to tetrahydroisoquinolines exhibit neuroprotective effects and can potentially be used in treating neurodegenerative diseases such as Parkinson's disease. For instance, derivatives of tetrahydroisoquinoline are known to inhibit catechol-O-methyltransferase (COMT), which is involved in the metabolism of dopamine . This inhibition may enhance dopaminergic signaling, offering therapeutic benefits in Parkinson's disease management.

Antimicrobial Activity

Research has shown that certain tetrahydroisoquinoline derivatives can inhibit the activity of New Delhi metallo-β-lactamase (NDM-1), an enzyme that confers antibiotic resistance in bacteria. This property makes them promising candidates for the development of new antimicrobial agents .

Synthesis of Bioactive Compounds

The synthesis of 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has been explored using various synthetic methodologies. These compounds serve as intermediates in the production of more complex bioactive molecules with potential therapeutic applications .

Case Studies

作用機序

The mechanism of action of 6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Similar Compounds

- 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride

- 6,7-Diethoxy-3,4-dihydro-1H-isoquinoline-1-carboxylic acid

- 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl-methanol

Uniqueness

6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethoxy groups at the 6 and 7 positions can affect its interaction with molecular targets and its overall pharmacokinetic properties .

生物活性

6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinoline-1-carboxylic acid hydrochloride (commonly referred to as M1) is a compound derived from the isoquinoline family, known for its diverse biological activities. This article reviews the biological activity of M1, focusing on its antiproliferative effects in various cancer models and its potential therapeutic applications.

- Molecular Formula : C14H19ClN2O4

- Molecular Weight : 304.76 g/mol

- CAS Number : 30740-95-5

Antiproliferative Effects

M1 has been studied for its antiproliferative effects in several cancer models. Notably, research has demonstrated its efficacy against colorectal carcinoma and hepatocellular carcinoma.

-

Colorectal Carcinoma :

- In a study conducted on dimethylhydrazine (DMH)-induced colorectal cancer in Wistar rats, M1 was administered at doses of 10 and 25 mg/kg over 15 days. The results indicated a significant reduction in tumor growth and improvements in physiological parameters. Histopathological examinations revealed protective effects against DMH-induced damage, supported by ELISA results showing decreased levels of IL-6 and COX-2 .

-

Hepatocellular Carcinoma :

- Another study evaluated M1's effects in diethylnitrosamine (DEN)-induced hepatocarcinogenic rats. M1 demonstrated a notable antiproliferative profile by restoring liver tissue architecture and normalizing biochemical parameters associated with liver function. HPLC analysis confirmed adequate plasma concentrations post-administration, indicating good bioavailability .

Mechanistic Insights

The underlying mechanisms of M1's biological activity have been explored through various biochemical assays:

- IL-6/JAK2/STAT3 Pathway :

- Metabolomic Profiling :

Table 1: Summary of Biological Studies on M1

| Study Type | Model | Dosage (mg/kg) | Duration (Days) | Key Findings |

|---|---|---|---|---|

| Colorectal Carcinoma | DMH-induced Wistar rats | 10 & 25 | 15 | Reduced tumor growth; improved histopathology; downregulation of IL-6 |

| Hepatocellular Carcinoma | DEN-induced Wistar rats | Not specified | Not specified | Restored liver architecture; normalized biochemical parameters; good bioavailability |

特性

IUPAC Name |

6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4.ClH/c1-3-18-11-7-9-5-6-15-13(14(16)17)10(9)8-12(11)19-4-2;/h7-8,13,15H,3-6H2,1-2H3,(H,16,17);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYOYEELMUJQWLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(NCCC2=C1)C(=O)O)OCC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30588745 |

Source

|

| Record name | 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214143-07-3 |

Source

|

| Record name | 6,7-Diethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30588745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。